molecular formula C18H14ClF2N3O3S2 B2727739 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 922100-15-0

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No.: B2727739
CAS No.: 922100-15-0
M. Wt: 457.89
InChI Key: OUMFMOBATQDYHC-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide is a useful research compound. Its molecular formula is C18H14ClF2N3O3S2 and its molecular weight is 457.89. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a close analog, showed potent inhibition of PI3Kα and mTOR in vitro and in vivo. This research aimed to improve metabolic stability by examining various heterocyclic analogs, leading to the identification of compounds with similar efficacy but better metabolic profiles (Stec et al., 2011).

Antimicrobial Studies

Another study synthesized new pyridine derivatives utilizing 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with significant antibacterial and antifungal activities (Patel & Agravat, 2007).

Anticancer and Antibacterial Activities

Research into N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide unveiled compounds with antibacterial capabilities and enzyme inhibitory effects against lipoxygenase, showcasing potential as anticancer agents (Nafeesa et al., 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

Research on 2,6-difluorophenol and tetrazole derivatives of phenylsulfonamidodifluorophenol structures revealed compounds with significant aldose reductase inhibitory activity and potent antioxidant potential, suggesting applications in managing diabetic complications (Alexiou & Demopoulos, 2010).

Antimalarial and Potential COVID-19 Applications

A study on sulfonamide derivatives demonstrated antimalarial activity and suggested potential utility in COVID-19 treatment through computational calculations and molecular docking studies, indicating a broad spectrum of pharmacological applications (Fahim & Ismael, 2021).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S2/c19-11-4-6-13(7-5-11)29(26,27)24-18-23-12(10-28-18)8-17(25)22-9-14-15(20)2-1-3-16(14)21/h1-7,10H,8-9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFMOBATQDYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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